molecular formula C5H9ClN4 B1471529 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride CAS No. 1824048-87-4

2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Cat. No. B1471529
CAS RN: 1824048-87-4
M. Wt: 160.6 g/mol
InChI Key: XGAZBPMTNDYGFG-UHFFFAOYSA-N
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Description

“2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride” is a compound that contains an azetidine ring. Azetidine is a four-membered heterocyclic compound containing three carbon atoms and one nitrogen atom . The azetidine subunit is a structure derived from some alkaloids from marine sources, which show relatively potent cytotoxic activity against tumor cells as well as antibacterial activity .


Synthesis Analysis

The synthesis of azetidine derivatives has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives have been studied. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Antitubercular Activity

2-(Azetidin-3-yl)-2H-1,2,3-triazole hydrochloride derivatives have been explored for their antitubercular activity. Research has shown that azetidinone derivatives incorporating 1,2,4-triazole exhibit good anti-tubercular properties against Mycobacterium tuberculosis H37RV strain, suggesting their potential in treating tuberculosis (Thomas, George, & Harindran, 2014).

Biological Activities of Triazole Derivatives

1,2,4-triazole scaffolds, including those with azetidin-3-yl groups, have been noted for their significant biological activities due to properties like hydrogen bonding, solubility, and rigidity. These structures play vital roles in various clinical drugs with applications in antimigraine, antiviral, anticancer, and other therapeutic areas (Prasad et al., 2021).

Triazole Derivative Patents and Therapeutic Applications

Triazole derivatives, including 2H-1,2,3-triazole, have been the subject of numerous patents due to their wide range of biological activities. These compounds have been studied for their potential in treating various conditions, including anti-inflammatory, antimicrobial, and antitumoral diseases (Ferreira et al., 2013).

Antifungal Applications

Certain 1,2,3-triazole derivatives have demonstrated effective antifungal activity against Candida strains. This suggests potential applications in developing antifungal agents (Lima-Neto et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted synthesis of compounds involving 1,2,4-triazole, including those with azetidinone groups, has been developed. This method allows for the efficient and rapid production of diverse compounds, indicating its utility in pharmaceutical and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).

Synthesis of Azetidinone Derivatives

Research has focused on the synthesis of azetidinone derivatives with 1,2,4-triazole, which have applications in antibacterial and antifungal treatments. These derivatives have shown promising results against various microbial strains, contributing to the development of new antibacterial agents (Kohli, Srivastava, & Srivastava, 2008).

properties

IUPAC Name

2-(azetidin-3-yl)triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-2-8-9(7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAZBPMTNDYGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 2
2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 3
2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 4
2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 5
2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 6
2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

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